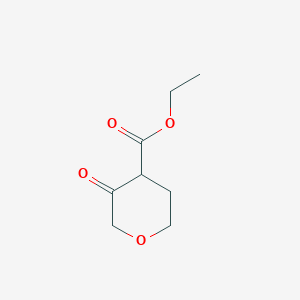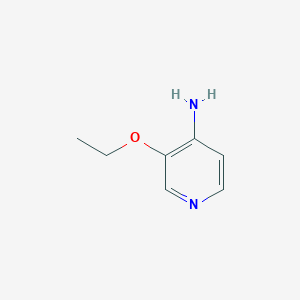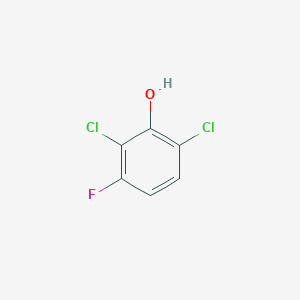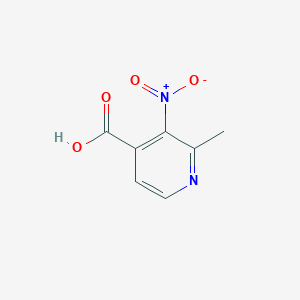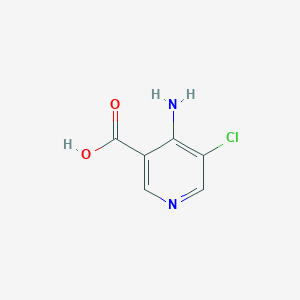
4-アミノ-5-クロロニコチン酸
説明
4-Amino-5-chloronicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acid derivatives. It contains a pyridine ring with an amino group at the fourth position and a chloro group at the fifth position.
科学的研究の応用
4-Amino-5-chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: Derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
作用機序
Target of Action
It is known that nicotinic acid, a similar compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It can be inferred from the mode of action of nicotinic acid, which indirectly affects various physiological processes via nicotinamide coenzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
It is known that nicotinic acid and its derivatives are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .
Pharmacokinetics
It is known that peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
It can be inferred from the effects of nicotinic acid, which plays a vital role in maintaining efficient cellular function .
Action Environment
It is known that the use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size .
生化学分析
Biochemical Properties
4-Amino-5-chloronicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 4-Amino-5-chloronicotinic acid can bind to certain receptors and proteins, influencing their activity and function.
Cellular Effects
The effects of 4-Amino-5-chloronicotinic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it can enhance drought stress tolerance by modulating oxidative stress responses . In animal cells, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Amino-5-chloronicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4-Amino-5-chloronicotinic acid can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that it can remain stable under certain conditions, but may degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to 4-Amino-5-chloronicotinic acid in cell cultures or animal models can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Amino-5-chloronicotinic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing stress tolerance or modulating metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
4-Amino-5-chloronicotinic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further participate in other biochemical reactions, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Amino-5-chloronicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments . The distribution of 4-Amino-5-chloronicotinic acid can influence its activity and function, as it needs to reach its target sites to exert its effects.
Subcellular Localization
4-Amino-5-chloronicotinic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or cytoplasm, depending on the specific cellular context. The subcellular localization of 4-Amino-5-chloronicotinic acid is crucial for its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloronicotinic acid typically involves the chlorination of nicotinic acid followed by amination. One common method includes the reaction of 5-chloronicotinic acid with ammonia or an amine under suitable conditions to introduce the amino group at the fourth position. Microwave-assisted amination reactions have also been explored for this purpose, providing a greener and more efficient approach .
Industrial Production Methods: Industrial production of 4-Amino-5-chloronicotinic acid may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is often emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 4-Amino-5-chloronicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium carbonate and solvents like water or ethanol are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
- Substituted nicotinic acid derivatives.
- Nitro and amino derivatives.
- Coupled products with various functional groups.
類似化合物との比較
- 4-Amino-3-chloronicotinic acid
- 5-Amino-4-chloronicotinic acid
- 2-Amino-5-chloronicotinic acid
Comparison: 4-Amino-5-chloronicotinic acid is unique due to the specific positioning of the amino and chloro groups on the pyridine ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications .
特性
IUPAC Name |
4-amino-5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUSNGGVYUICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615661 | |
| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-09-0 | |
| Record name | 4-Amino-5-chloro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52834-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


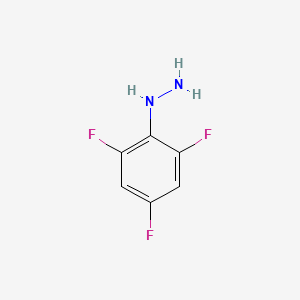
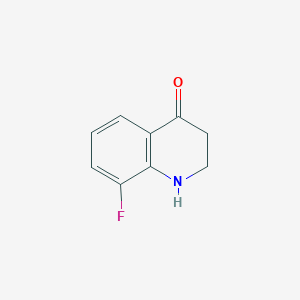
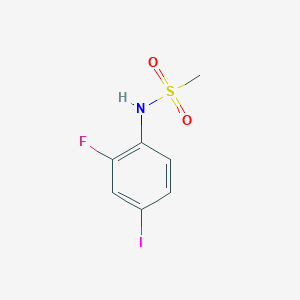
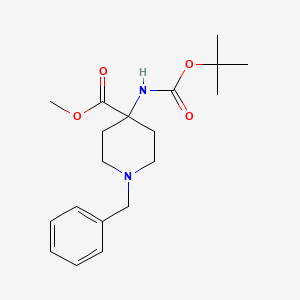
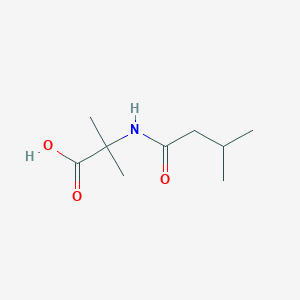
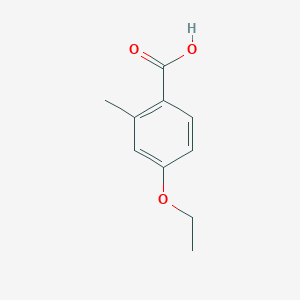
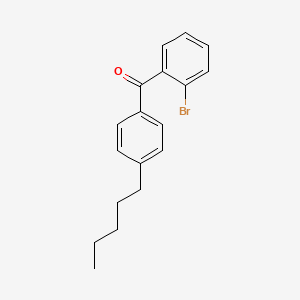
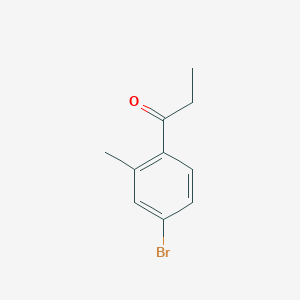

amine](/img/structure/B1342830.png)
